4,8-Dibromo-1,5-diaminonaphthalene
Description
4,8-Dibromo-1,5-diaminonaphthalene is a peri-substituted naphthalene derivative featuring bromine atoms at the 4 and 8 positions and amino groups at the 1 and 5 positions. Peri-substitution (positions separated by a single carbon) introduces significant steric strain due to the proximity of substituents, which influences reactivity, stability, and supramolecular interactions . For example, 1,5-dibromonaphthalene—a precursor for related compounds—is synthesized from 1,5-diaminonaphthalene via diazotization and bromination . The amino groups enhance hydrogen-bonding and coordination capabilities, making this compound valuable in materials science and supramolecular chemistry.
Properties
IUPAC Name |
4,8-dibromonaphthalene-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGCQDXNCWJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo-1,5-diaminonaphthalene typically involves the bromination of 1,5-diaminonaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 8 positions of the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo-1,5-diaminonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, thiophenol, or morpholine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitro derivatives or reduced amine derivatives.
Scientific Research Applications
4,8-Dibromo-1,5-diaminonaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dibromo-1,5-diaminonaphthalene involves its interaction with various molecular targets. The bromine atoms and amino groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through pathways involving nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
(a) 4,8-Dibromo-1,5-dimethoxynaphthalene
- Substituents : Bromine (4,8) and methoxy groups (1,5).
- Synthesis : Likely involves methoxylation followed by bromination.
- Reactivity/Stability: Undergoes thermal isomerization to 2,7- and 2,6-dibromo derivatives under mild heating in acetic acid, highlighting lower thermal stability compared to the diaminonaphthalene analog .
- Applications: Limited due to instability; primarily studied for steric effects in peri-substituted systems.
(b) 1,5-(4,4'-Dipyridyl)naphthalene
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 1,5-dibromonaphthalene with 4-pyridylboronic acid .
- Reactivity/Stability : Stable under ambient conditions; pyridyl groups enable coordination chemistry (e.g., metal-organic frameworks).
- Applications : Supramolecular assemblies and catalysis.
(c) 1,5-Difluoronaphthalene
- Substituents : Fluorine at 1,5 positions.
- Synthesis: Derived from 1,5-diaminonaphthalene via diazonium salt fluorination .
- Reactivity/Stability : Moderate stability; fluorine’s electronegativity directs electrophilic substitution reactions.
- Applications : Intermediate in fluorinated aromatic synthesis.
(d) 1,5-Dibromoanthracene
- Structure : Anthracene core with bromine at 1,5 positions.
- Synthesis: Not detailed in evidence but likely involves direct bromination.
- Applications : Research reagent for polycyclic aromatic hydrocarbon studies .
Key Comparative Data
*Inferred from analogous methods in .
Reactivity and Functional Group Influence
- Amino Groups (NH₂): Enhance hydrogen bonding and metal coordination, enabling applications in conductive polymers (e.g., poly(1,5-diaminonaphthalene) for supercapacitors ) and matrix-assisted laser desorption ionization (MALDI) imaging .
- Methoxy Groups (OMe) : Electron-donating but sterically bulky, leading to thermal instability .
- Bromine (Br) : Facilitates cross-coupling reactions (e.g., Suzuki) for functionalized materials .
Q & A
Q. How can substituent positioning (4,8 vs. 2,6) alter the catalytic activity of diaminonaphthalene derivatives in electrocatalysis?
- Methodological Answer : Use density functional theory (DFT) to model charge distribution. Synthesize isomers and compare turnover frequencies (TOF) in methanol oxidation (e.g., Pt-modified electrodes). Polar substituents (e.g., Br) at 4,8 positions enhance interfacial electron transfer .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
